molecular formula C16H12F3NO2 B8631942 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile CAS No. 63364-78-3

2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile

Cat. No. B8631942
CAS No.: 63364-78-3
M. Wt: 307.27 g/mol
InChI Key: FHTSKQMXCXCWSN-UHFFFAOYSA-N
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Patent
US04335249

Procedure details

A solution containing 6.2 g (0.02 mole) of 2-[4-(4-trifluoromethylphenoxy)phenoxy] propanamide and 10.0 ml of phosphorus oxychloride in 50 ml of toluene is stirred at 50° until reaction is complete, as indictated by vpc techniques. The reaction mixture is cooled and poured into crushed ice, whereupon the toluene layer is washed with water, dried, and concentrated in vacuo. Purification is effected by elution through a pad of silica gel (50% toluene/hexane) to afford a colorless solid, mp 53°-56°.
Name
2-[4-(4-trifluoromethylphenoxy)phenoxy] propanamide
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([F:22])[C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH:13]([CH3:17])[C:14]([NH2:16])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.P(Cl)(Cl)(Cl)=O>C1(C)C=CC=CC=1>[F:1][C:2]([F:22])([F:23])[C:3]1[CH:21]=[CH:20][C:6]([O:7][C:8]2[CH:19]=[CH:18][C:11]([O:12][CH:13]([CH3:17])[C:14]#[N:16])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
2-[4-(4-trifluoromethylphenoxy)phenoxy] propanamide
Quantity
6.2 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)N)C)C=C2)C=C1)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 50° until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
WASH
Type
WASH
Details
whereupon the toluene layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
is effected by elution through a pad of silica gel (50% toluene/hexane)
CUSTOM
Type
CUSTOM
Details
to afford a colorless solid, mp 53°-56°

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C#N)C)C=C2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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